

A Comparative Guide to Myosin Modulator 2: Assessing Isoform Specificity

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Compound of Interest

Compound Name: *Myosin modulator 2*

Cat. No.: *B12369303*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Myosin modulator 2** (also known as Compound B172) with other well-characterized myosin inhibitors, focusing on their specificity across various myosin isoforms. The data presented is intended to aid researchers in selecting the appropriate tool compound for their studies and to provide a framework for the development of next-generation, isoform-selective myosin modulators.

Introduction to Myosin Modulation

Myosin motor proteins are the primary drivers of muscle contraction and are involved in a multitude of cellular processes, including cell motility and division. The ATPase activity of myosin provides the energy for its motor function. Modulation of this activity, particularly inhibition, has emerged as a promising therapeutic strategy for conditions characterized by muscle hypercontractility, such as hypertrophic cardiomyopathy. However, the high degree of homology among myosin isoforms presents a significant challenge in developing isoform-specific inhibitors. This guide assesses the isoform specificity of a novel agent, **Myosin modulator 2**, in comparison to established myosin inhibitors.

Comparative Analysis of Myosin Inhibitors

The inhibitory potential of **Myosin modulator 2** and two key comparator compounds, Mavacamten and Blebbistatin, against various myosin isoforms is summarized below.

Mavacamten is a known cardiac-specific myosin inhibitor, while Blebbistatin is a widely used, potent inhibitor of non-muscle myosin II.

Quantitative Data Summary

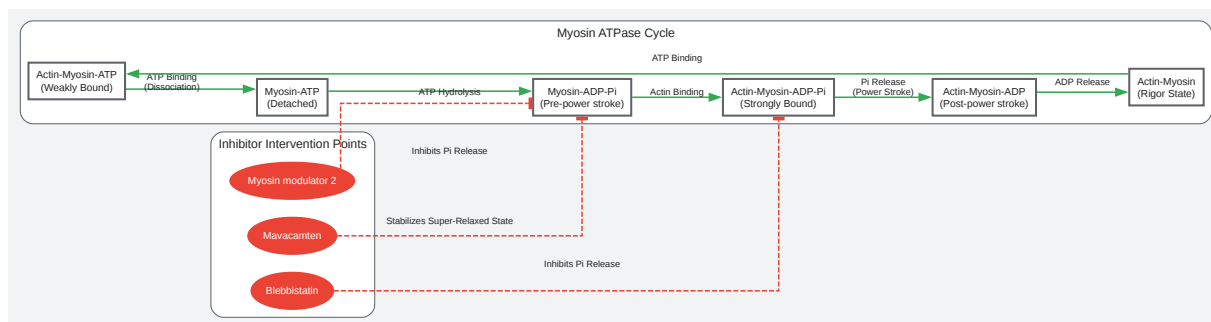
The following table summarizes the available inhibitory concentration data for the three modulators across different myosin isoforms. It is important to note that the data for **Myosin modulator 2** is currently limited to IC₂₅ values (the concentration at which 25% of enzyme activity is inhibited), while more comprehensive IC₅₀ data (the concentration at which 50% of enzyme activity is inhibited) is available for Mavacamten and Blebbistatin.

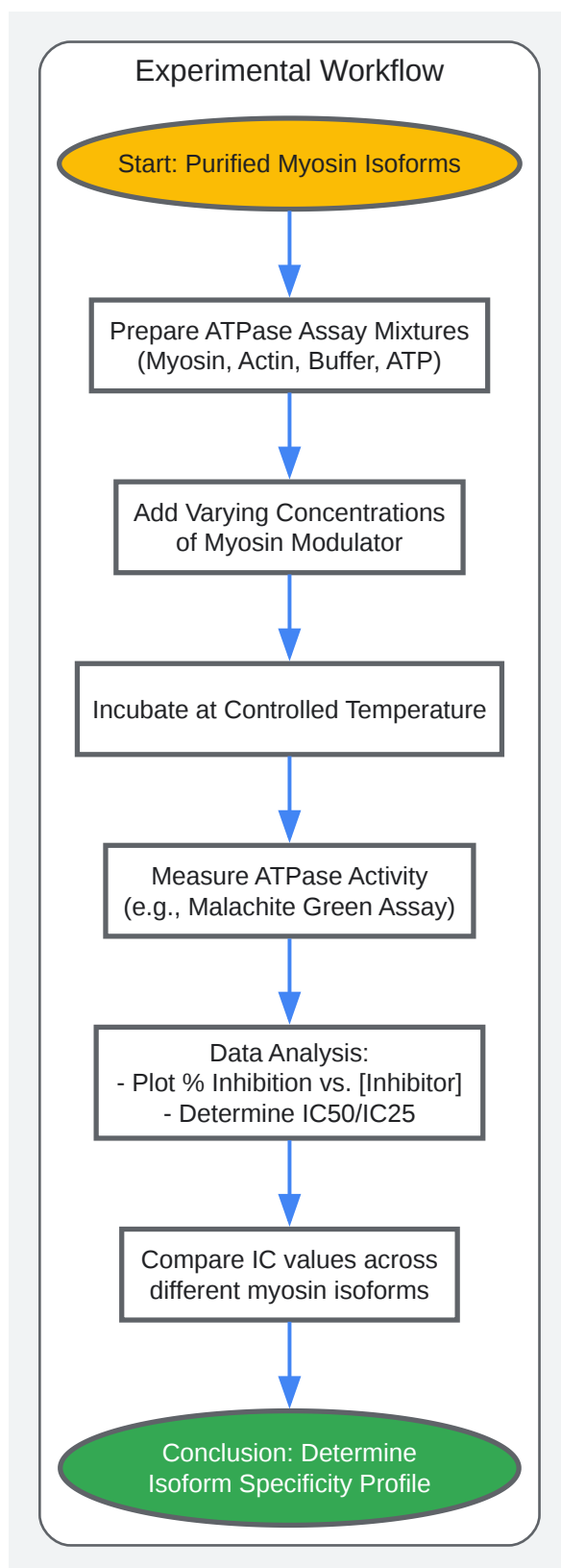
Myosin Modulator	Myosin Isoform	Species	Inhibition Metric	Value (μM)
Myosin modulator 2 (Compound B172)	Skeletal Muscle (psoas)	Rabbit	IC25	2.013 ^[1]
Cardiac Muscle (atria)	Porcine	IC25	2.94 ^[1]	
Cardiac Muscle (ventricle)	Porcine	IC25	20.93 ^[1]	
Mavacamten	β-Cardiac Myosin	Bovine	IC50	0.473
β-Cardiac Myosin	Human	IC50	0.727	
Fast Skeletal Muscle	Rabbit	IC50	5.852	
Smooth Muscle (gizzard)	Chicken	IC50	>50	
Blebbistatin	Non-muscle Myosin IIA	IC50	0.5 - 5	
Non-muscle Myosin IIB	IC50	0.5 - 5		
Striated Muscle Myosins	IC50	0.5 - 5		
Smooth Muscle Myosin	IC50	~80		

Signaling Pathway and Experimental Workflow

Myosin ATPase Cycle and Points of Inhibition

The following diagram illustrates the key steps in the myosin ATPase cycle, which is the fundamental process driving muscle contraction. Myosin inhibitors exert their effects by interfering with specific steps in this cycle.





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References

- 1. ohsu.edu [ohsu.edu]
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